molecular formula C17H17ClN2O5S2 B2761847 N-(3-chloro-4-methylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide CAS No. 1011624-64-8

N-(3-chloro-4-methylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide

Cat. No. B2761847
CAS RN: 1011624-64-8
M. Wt: 428.9
InChI Key: CLDWQCITJGRZJX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O5S2 and its molecular weight is 428.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiviral Properties

A study by Küçükgüzel et al. (2013) synthesized derivatives of Celecoxib, including compounds similar to N-(3-chloro-4-methylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide, showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The research indicated that these compounds might be developed into therapeutic agents due to their significant bioactivity and low toxicity compared to Celecoxib (Küçükgüzel et al., 2013).

DNA Binding and Cleavage Effects

González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes, assessing the sulfonamide derivative's effect on DNA binding, cleavage, genotoxicity, and anticancer activity. Their findings suggest that the structural variation in sulfonamide derivatives significantly influences their interaction with DNA and their biological activities, including inducing apoptosis in cancer cells (González-Álvarez et al., 2013).

Anticonvulsant and Sedative Properties

Research by Faizi et al. (2017) on 4-thiazolidinone derivatives, which share a core structural motif with the compound , revealed considerable anticonvulsant activity in tested models. This study highlights the potential of such compounds to influence benzodiazepine receptors, contributing to their pharmacological properties and suggesting a therapeutic avenue for seizure disorders (Faizi et al., 2017).

Antibacterial Activity

Sławiński et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and tested them for antibacterial activity. Some derivatives exhibited significant activity against anaerobic Gram-positive bacterial strains, indicating the potential for developing new antibacterial agents from sulfonamide-based compounds (Sławiński et al., 2013).

Antimicrobial and Antiproliferative Agents

El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, exploring their antimicrobial and antiproliferative effects. This study underscores the versatility of sulfonamide derivatives in targeting various biological pathways, offering insights into their potential as dual-function agents in cancer and infectious disease treatment (El-Gilil, 2019).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S2/c1-11-3-5-13(9-15(11)18)19-27(24,25)16-10-14(6-4-12(16)2)20-17(21)7-8-26(20,22)23/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDWQCITJGRZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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